![molecular formula C21H18ClN5O3S2 B2824792 N-(3-chloro-4-methylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 863017-11-2](/img/structure/B2824792.png)
N-(3-chloro-4-methylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18ClN5O3S2 and its molecular weight is 487.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
- Anticonvulsant Agents : A study by Severina et al. (2020) focused on synthesizing derivatives of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides as potential anticonvulsants. The compound with 4-bromophenyl substituent showed promising results in a pentylenetetrazole-induced seizure model in rats, indicating moderate anticonvulsant activity (Severina et al., 2020).
Synthesis and Structural Analysis
Chemical Synthesis and Characterization : The synthesis and evaluation of related compounds, particularly those with central nervous system depressant activity, have been reported. For example, Manjunath et al. (1997) synthesized derivatives of 2-chloromethyl-3-N-substituted arylthieno pyrimidin-4-ones, characterizing them through spectral data (Manjunath et al., 1997).
Novel Compounds for Therapeutic Applications : Abu‐Hashem et al. (2020) explored the synthesis of novel compounds, including derivatives of 4,6-dimethylpyrimidin-2-yl thio-acetamides, which showed potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Antioxidant and Antimicrobial Activities : Saundane et al. (2012) investigated thiazolidinone and azetidinone derivatives encompassing indolylthienopyrimidines for their antioxidant and antimicrobial properties (Saundane et al., 2012).
Anti-Inflammatory Activity : Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-thioxothiazolidin-3-yl acetamides, showing significant anti-inflammatory activity in some compounds (Sunder & Maleraju, 2013).
Biochemical and Molecular Studies
Molecular and Biochemical Analysis : Davoodnia et al. (2009) explored the synthesis of thieno pyrimidines using microwave irradiation, contributing to the understanding of the chemical properties and potential applications of such compounds (Davoodnia et al., 2009).
PET Imaging Applications : Dollé et al. (2008) reported the synthesis of selective ligands, such as DPA-714, for imaging the translocator protein (18 kDa) using PET, demonstrating the potential of related compounds in diagnostic imaging (Dollé et al., 2008).
Conformational Analysis : Kataev et al. (2021) conducted a study on N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide, providing insights into its structural and conformational properties (Kataev et al., 2021).
Antitumor Activity Evaluation : Hafez and El-Gazzar (2017) synthesized and evaluated the antitumor activity of new thieno pyrimidine derivatives, showing potent anticancer activity against various human cancer cell lines (Hafez & El-Gazzar, 2017).
Antimicrobial Activity Studies : Nunna et al. (2014) synthesized novel heterocyclic compounds with a sulfamido moiety and evaluated their antimicrobial activities, demonstrating the potential of such compounds in addressing microbial resistance (Nunna et al., 2014).
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3S2/c1-11-6-7-12(9-13(11)22)23-15(28)10-32-19-16-18(26(2)21(30)27(3)20(16)29)24-17(25-19)14-5-4-8-31-14/h4-9H,10H2,1-3H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZAOZOOCVMLDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=CS4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2-methoxyethyl)-2-(3-(thiazol-2-yloxy)pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2824709.png)
![[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2824710.png)

![2-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2824713.png)
![3-[(3,4-dichlorophenyl)methoxy]-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2824714.png)
![5-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2824717.png)
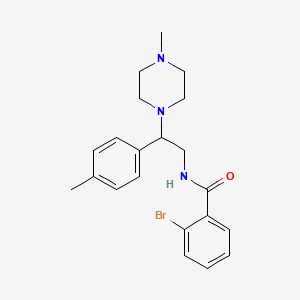
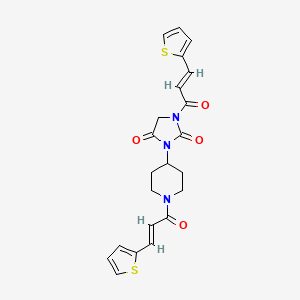
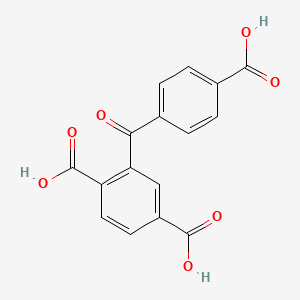
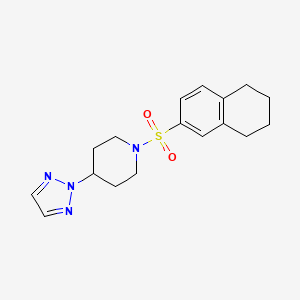
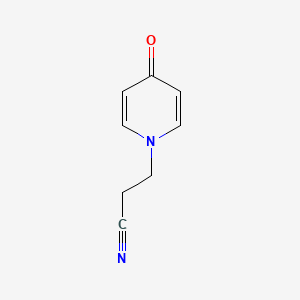
methanone](/img/structure/B2824729.png)
![3-[[1-(Cyclopropanecarbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2824730.png)
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2824731.png)
